Thieno[3,2-b]pyridin-6-ylmethanamine chemical structure and properties
Thieno[3,2-b]pyridin-6-ylmethanamine chemical structure and properties
An In-depth Technical Guide to Thieno[3,2-b]pyridin-6-ylmethanamine: Structure, Synthesis, and Therapeutic Potential
Introduction
The thienopyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic structure, which fuses an electron-rich thiophene ring to an electron-deficient pyridine ring, offers a unique electronic and steric profile that is amenable to broad chemical modification and interaction with diverse biological targets. Thienopyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties[1][2][3][4].
This guide focuses on a specific, yet underexplored, derivative: Thieno[3,2-b]pyridin-6-ylmethanamine . The introduction of a primary aminomethyl group at the 6-position of the thieno[3,2-b]pyridine core presents a key structural motif for drug development. This basic handle can facilitate salt formation for improved bioavailability, act as a crucial hydrogen bond donor/acceptor in ligand-receptor interactions, and serve as a synthetic anchor for further derivatization. We will explore the structural characteristics, propose a robust synthetic strategy, and discuss the therapeutic context and key experimental evaluation methods for this promising molecule.
Structural Analysis and Physicochemical Properties
The chemical structure of Thieno[3,2-b]pyridin-6-ylmethanamine consists of the fused thieno[3,2-b]pyridine core with a methanamine (-CH₂NH₂) substituent at the C6 position of the pyridine ring.
Chemical Structure:
(Simplified 2D representation)
The fusion of the five-membered thiophene and six-membered pyridine rings creates a planar, aromatic system. The lone pair of electrons on the sulfur atom contributes to the aromaticity of the thiophene ring, while the nitrogen atom in the pyridine ring acts as an electron sink, influencing the overall electron distribution and reactivity of the molecule. The exocyclic aminomethyl group is flexible and presents a primary amine, which is expected to be basic under physiological conditions.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₈H₈N₂S | Based on chemical structure |
| Molecular Weight | 164.23 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Analogy to related amine/acid structures[7] |
| pKa (Conjugate Acid) | ~8.0 - 9.0 | Estimated for a primary benzylic amine |
| LogP | 1.0 - 1.5 | Estimated based on structure; lower than the carboxylic acid analog due to the polar amine group |
| Hydrogen Bond Donors | 2 (from -NH₂) | Structural analysis |
| Hydrogen Bond Acceptors | 2 (from pyridine N and amine N) | Structural analysis |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Estimated; similar to related structures |
| Solubility | Expected to be soluble in acidic aqueous solutions (due to salt formation) and polar organic solvents. | Based on the presence of the basic amine |
Retrosynthetic Analysis and Proposed Synthesis Protocol
A robust synthetic route to Thieno[3,2-b]pyridin-6-ylmethanamine can be logically designed starting from the commercially available or synthetically accessible thieno[3,2-b]pyridine-6-carboxylic acid[5]. The key transformation is the conversion of the carboxylic acid group to an aminomethyl group. A highly efficient and common method for this is via the corresponding amide, followed by chemical reduction.
Synthetic Workflow Diagram
The proposed two-step synthesis is outlined below, converting the carboxylic acid precursor to the target primary amine.
Caption: Proposed two-step synthesis of the target amine from its carboxylic acid precursor.
Detailed Experimental Protocol
Expertise & Causality: This protocol employs standard, high-yielding organic chemistry transformations. The conversion of the carboxylic acid to an amide is a necessary intermediate step, as direct reduction of a carboxylic acid in the presence of a heterocyclic system can be challenging. Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent due to its high efficacy in reducing amides to amines without affecting the aromatic core. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Step 1: Synthesis of Thieno[3,2-b]pyridine-6-carboxamide (P1)
-
Acid Chloride Formation: To a solution of thieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality: This converts the carboxylic acid to the more reactive acid chloride intermediate, necessary for amidation.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Monitor by TLC (thin-layer chromatography) for the consumption of starting material.
-
Remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is used immediately in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~5-10 eq).
-
Stir the biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water and a small amount of cold ether, and dry under vacuum to yield the crude Thieno[3,2-b]pyridine-6-carboxamide.
Step 2: Reduction to Thieno[3,2-b]pyridin-6-ylmethanamine (S2)
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the suspension to 0 °C. Trustworthiness: The use of anhydrous solvent and an inert atmosphere is a self-validating system to prevent quenching of the highly reactive LiAlH₄.
-
Amide Addition: In a separate flask, dissolve the Thieno[3,2-b]pyridine-6-carboxamide (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a dropping funnel. Causality: Slow addition is crucial to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to safely neutralize excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization/salt formation to yield the final Thieno[3,2-b]pyridin-6-ylmethanamine.
Biological Activity and Therapeutic Context
While Thieno[3,2-b]pyridin-6-ylmethanamine itself is not extensively documented, the thieno[3,2-b]pyridine scaffold is a key pharmacophore in several areas of drug discovery. Its value lies in its ability to act as a bioisostere for other bicyclic systems like indole or benzothiophene, while offering unique hydrogen bonding capabilities through the pyridine nitrogen.
Potential as an Anti-Tuberculosis Agent
Recent research has identified thieno[3,2-b]pyridinone derivatives as potent inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA)[8]. InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway and is the target of the frontline drug isoniazid. The study demonstrated that the thieno[3,2-b]pyridine scaffold could be a novel chemotype for developing anti-TB agents that directly target InhA, potentially avoiding the resistance mechanisms associated with isoniazid, which requires metabolic activation[8]. The aminomethyl group of our target compound could serve as a key interaction point within the InhA active site or as a vector for improving pharmacokinetic properties.
Caption: The Thieno[3,2-b]pyridine core as a versatile scaffold for diverse therapeutic applications.
Potential in Treating Huntington's Disease
A recent patent application disclosed a novel class of thieno[3,2-b]pyridine derivatives designed to modulate the splicing of the huntingtin (HTT) gene[9]. These compounds were shown to effectively reduce levels of both mutant and wild-type HTT protein. This approach is a promising therapeutic strategy for Huntington's disease, a fatal neurodegenerative disorder. The aminomethyl moiety could be incorporated into such designs to optimize cell permeability, target engagement, and overall efficacy.
Key Protocol: InhA Enzymatic Inhibition Assay
To evaluate the potential of Thieno[3,2-b]pyridin-6-ylmethanamine as an anti-TB agent, a direct enzymatic assay against purified InhA is a critical first step. This protocol is based on established methods for measuring InhA activity[8].
Assay Principle and Workflow
The InhA enzyme catalyzes the NADH-dependent reduction of a long-chain fatty enoyl-ACP substrate. The activity can be monitored by measuring the decrease in NADH concentration, which is observed as a reduction in absorbance at 340 nm.
Caption: Step-by-step workflow for determining the IC₅₀ of a test compound against the InhA enzyme.
Detailed Assay Protocol
Trustworthiness: This protocol is a self-validating system. It includes both positive (no inhibitor) and negative (no enzyme) controls to ensure that any observed signal change is due to specific enzymatic activity and its inhibition.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT.
-
Enzyme Stock: Purified recombinant M. tuberculosis InhA protein, diluted to a working concentration (e.g., 50-100 nM) in Assay Buffer.
-
Cofactor Stock: 10 mM NADH in Assay Buffer.
-
Substrate Stock: 10 mM 2-trans-dodecenoyl-CoA (DD-CoA) in Assay Buffer.
-
Test Compound: Prepare a 10 mM stock of Thieno[3,2-b]pyridin-6-ylmethanamine in 100% DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
85 µL of Assay Buffer.
-
5 µL of NADH solution (final concentration 500 µM).
-
1 µL of the test compound in DMSO dilution series (or DMSO alone for the 100% activity control).
-
5 µL of InhA enzyme solution (final concentration ~5-10 nM). For the negative control, add 5 µL of Assay Buffer instead.
-
-
Mix gently and incubate the plate at 37 °C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 4 µL of the DD-CoA substrate solution (final concentration 400 µM).
-
Immediately place the plate in a spectrophotometer capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37 °C.
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_neg_control) / (Rate_pos_control - Rate_neg_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
Thieno[3,2-b]pyridin-6-ylmethanamine emerges as a molecule of significant interest for drug discovery researchers. While direct studies are sparse, its structural relationship to the broader, biologically validated thieno[3,2-b]pyridine class provides a strong rationale for its investigation. The presence of the aminomethyl group offers a versatile handle for both physicochemical optimization and target interaction. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound readily accessible for study. Given the documented potential of the core scaffold in critical therapeutic areas such as tuberculosis and neurodegenerative diseases, a thorough evaluation of Thieno[3,2-b]pyridin-6-ylmethanamine and its derivatives is a scientifically compelling endeavor.
References
- Sanofi (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1599. [Link]
- Xention Discovery Ltd (2007). Thieno (3, 2-c) pyridine compounds.
-
Al-Ghorbani, M., et al. (2020). Design, cytotoxicity and toxicity of new thiophene and thieno [2,3-b] pyridine derivatives. ResearchGate. [Link]
-
Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
-
National Center for Biotechnology Information (n.d.). Thieno[3,2-b]pyridin-3-amine. PubChem Compound Database. [Link]
-
Li, Y., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806. [Link]
-
Hassan, A., Sarg, M., et al. (2013). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Semantic Scholar. [Link]
-
Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Liang, S. H., & Zhao, T. (2025). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. [Link]
-
Bristol-Myers Squibb Company (2004). NOVEL 3-AMINOTHIENO[2,3-B]PYRIDINE SYNTHESIS VIA A SILICON-DIRECTED ANIONIC CYCLIZATION. LOCKSS. [Link]
-
Dotsenko, V. V., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 30(22), 5037. [Link]
-
USPTO (n.d.). Application Data Search. Patent Application Information Retrieval. [Link]
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Thieno[3,2-b]pyridin-3-amine | C7H6N2S | CID 20244419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
